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Compound of Interest

Compound Name:
5-(Cyclopropylmethyl)thiophene-2-

carbaldehyde

CAS No.: 1522107-23-8

Cat. No.: B3242559

Get Quote

Executive Summary
The 5-substituted thiophene-2-carbaldehyde scaffold represents a critical "divergent node" in

heterocyclic chemistry. Functioning as a bioisostere for para-substituted benzaldehydes, this

moiety offers unique electronic advantages: the sulfur atom donates electron density into the

ring (

-excessive), rendering the 5-position highly nucleophilic while the 2-formyl group provides a
versatile electrophilic handle. This guide details the precise methodologies for constructing and
utilizing these building blocks in high-value drug discovery and materials science workflows.

Part 1: Structural & Electronic Rationale[1]
Bioisosterism and Physicochemical Tuning
Replacing a phenyl ring with a thiophene core alters the lipophilicity (LogP), metabolic stability,

and bond angles of a lead compound.
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Geometry: The C–S–C bond angle (~92°) is significantly sharper than the C–C–C angle in

benzene (120°), altering the trajectory of substituents.

Electronics: The 5-position is electronically coupled to the 2-position. Electron-Donating

Groups (EDGs) at C5 (e.g., -Me, -OMe) increase the basicity of the carbonyl oxygen at C2,

enhancing reactivity in condensation reactions. Electron-Withdrawing Groups (EWGs) at C5

(e.g., -NO2, -Br) stabilize the ring against oxidation but deactivate the C2-aldehyde toward

nucleophilic attack.

The "Push-Pull" Electronic Map
The following diagram illustrates the electronic communication between the 5-substituent and

the 2-formyl group.
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Caption: Electronic coupling in 5-substituted thiophene-2-carbaldehydes. The 5-position

dictates the electrophilicity of the 2-formyl group.

Part 2: Synthetic Routes & Methodologies[1][2][3][4]
[5]
Selection of the synthetic route depends strictly on the electronic nature of the 5-substituent.

Table 1: Route Selection Matrix
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5-Substituent Type Example Groups
Recommended
Route

Key Reagents

Electron-Rich Alkyl, -OMe, -SMe
Route A: Vilsmeier-

Haack

POCl

, DMF

Electron-Poor -Cl, -F, -CF Route B:

Lithiation/Quench
LDA or n-BuLi, DMF

Aryl / Heteroaryl -Ph, -Pyridine
Route C: Pd-

Catalyzed Coupling

Pd(PPh

)

, Aryl-B(OH)

Route A: Vilsmeier-Haack Formylation (For Electron-
Rich Substrates)
This is the industry standard for alkyl-thiophenes due to its scalability and low cost. The

reaction proceeds via electrophilic aromatic substitution (

).

Mechanism Insight: The active species is the Vilsmeier reagent (chloroiminium ion).[1][2]

Reaction occurs exclusively at the

-position (C2 or C5). If C2 is substituted, formylation occurs at C5.

Route B: Cryogenic Lithiation (For
Halogenated/Sensitive Substrates)
Direct lithiation is required when the thiophene ring is deactivated or when precise regiocontrol

is needed that

cannot provide.

Deprotonation: n-BuLi selectively removes the most acidic proton (C2 > C5 >> C3/C4).
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Halogen-Lithium Exchange: If a bromine/iodine is present at C2, t-BuLi or n-BuLi will

exchange the halogen for lithium faster than deprotonation.

Route C: Suzuki-Miyaura Coupling (Divergent Synthesis)
Starting from commercially available 5-bromo-thiophene-2-carbaldehyde, this route allows for

the rapid generation of libraries (SAR exploration) by coupling diverse aryl boronic acids.
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Caption: Three primary synthetic workflows for accessing the target scaffold based on starting

material availability.

Part 3: Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-
Methylthiophene
Target: 5-Methylthiophene-2-carbaldehyde

Reagent Preparation: In a flame-dried 3-neck flask under

, charge anhydrous DMF (1.2 eq). Cool to 0°C.[3]

Vilsmeier Reagent Formation: Add POCl
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(1.1 eq) dropwise over 20 min. Maintain internal temp < 10°C. A white semi-solid
(chloroiminium salt) will form. Stir for 30 min at 0°C.

Substrate Addition: Add 2-methylthiophene (1.0 eq) dropwise.

Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC

(Hexane/EtOAc 9:1).

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/NaOAc (aq). The iminium

intermediate must be hydrolyzed to release the aldehyde.[1][2] Stir vigorously for 1 hour.

Workup: Extract with DCM (3x). Wash organics with sat.[4] NaHCO

and brine. Dry over MgSO

. Distill under reduced pressure for high purity.

Protocol 2: Lithiation-Formylation of 2-Chlorothiophenes
Target: 5-Chloro-thiophene-2-carbaldehyde

Setup: Flame-dry a flask and flush with Argon. Add 2-chlorothiophene (1.0 eq) and

anhydrous THF (0.5 M concentration).

Lithiation: Cool to -78°C (Dry ice/Acetone). Add LDA (1.1 eq) dropwise. Note: LDA is

preferred over n-BuLi here to avoid halogen-lithium exchange side reactions.[5] Stir for 1

hour at -78°C.

Quench: Add anhydrous DMF (1.5 eq) rapidly.

Warming: Allow to warm to 0°C over 1 hour.

Workup: Quench with sat. NH

Cl. Extract with Et

O.

Part 4: Applications in Drug Discovery
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The 5-substituted thiophene-2-carbaldehyde is rarely the final drug; it is the linchpin

intermediate.

Divergent Reactivity Profile
Reductive Amination: Reaction with amines + NaBH(OAc)

yields secondary/tertiary amines (common in GPCR ligands).

Oxidation: Pinnick oxidation yields the carboxylic acid (precursor to NSAID analogs like

Suprofen).

Knoevenagel Condensation: Reaction with malononitrile yields vinyl nitriles, used in bio-

imaging agents and optoelectronics.

Case Study: Anti-Inflammatory Agents
Compounds such as Tiaprofenic acid utilize the 5-benzoylthiophene core. The 2-carbaldehyde

is a viable precursor to these scaffolds via Grignard addition (PhMgBr) followed by oxidation of

the resulting alcohol to the ketone, and subsequent oxidation of the 2-position (if starting from

2-methyl) or manipulation of the aldehyde to the acid.

Table 2: Functional Group Interconversions (FGI)
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Reaction Reagents Product Class Medicinal Utility

Reductive Amination

R-NH

, NaBH(OAc)

Aminomethyl-

thiophene

Kinase Inhibitors,

GPCRs

Pinnick Oxidation

NaClO

, NaH

PO

Thiophene-2-

carboxylic acid
NSAID Bioisosteres

Wittig Reaction
Ph

P=CH-R
Vinyl-thiophene

Linkers, Polymer

precursors

Oxime Formation
NH

OH·HCl
Thiophene-2-oxime Antibacterial agents
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General Synthesis Review

Organic Syntheses. "2-Thiophenethiol (demonstrating lithiation/substitution logic)."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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